molecular formula C20H16N4OS B446396 N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide

N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide

Cat. No. B446396
M. Wt: 360.4g/mol
InChI Key: JZKBELWWAKACNN-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyl-2-pyrrolyl)methylideneamino]-2-thiophen-2-yl-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Synthesis and Characterization

  • Research on related compounds includes the synthesis of N'-[(2-(piperidin-1-yl)quinolin-3-yl)methylene]pyridine-4-carbohydrazide, achieved through condensation reactions. The compound's structure was established using IR, 1H-NMR, 13C-NMR, and mass spectral data (Afzal et al., 2012).
  • The study of N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine's reaction with homophthalic anhydride revealed a mixture of expected trans- and cis-tetrahydroisoquinoline-4-carboxylic acids (Stoyanova et al., 2003).

Catalysis and Polymerization

  • Quinolin-8-amine and 1H-pyrrole-2-carbaldehyde catalyzed by HCO2H forms N-((1H-pyrrol-2-yl)methylene)quinolin-8-amine, used in aluminum and zinc complexes for the catalysis of ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Antibacterial Properties

  • A study on the antibacterial properties of related compounds synthesized from oxidative cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide showed potential antibacterial activity (Joshi et al., 2011).
  • Similarly, 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid [(phenyl-, 1,3-benzodioxol-5-yl)methylene]hydrazides exhibited antibacterial properties (Kostenko et al., 2015).

Biochemical Applications

  • Glucose oxidase and polyphenol oxidase immobilized in polypyrrole and poly(N-(4-(3-thienyl methylene)-oxycarbonyl phenyl) maleimide-co-pyrrole) matrices were used to determine glucose and phenolic content in biological samples (Cil et al., 2007).

Antimicrobial and Antitumor Activities

  • Synthesis and evaluation of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles included studies on their antimicrobial activities (Thirupathi et al., 2013).
  • Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole ring showed pronounced cancer cell growth inhibitory effects (Korcz et al., 2018).

Photovoltaic Applications

  • Bis(difluoroboryl)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazone with strong absorption in the 400-800 nm window was used in bulk heterojunction solar cells, achieving a power conversion efficiency of 4.3% (Mirloup et al., 2015).

properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H16N4OS/c1-24-10-4-6-14(24)13-21-23-20(25)16-12-18(19-9-5-11-26-19)22-17-8-3-2-7-15(16)17/h2-13H,1H3,(H,23,25)/b21-13+

InChI Key

JZKBELWWAKACNN-FYJGNVAPSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

SMILES

CN1C=CC=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide
Reactant of Route 2
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide
Reactant of Route 3
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide

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